5-(2-Chloro-4-methylphenyl)pyridin-2-amine
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Overview
Description
5-(2-Chloro-4-methylphenyl)pyridin-2-amine is a chemical compound with the molecular formula C₁₂H₁₁ClN₂ and a molecular weight of 218.68 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 2-chloro-4-methylphenyl group at the 5-position and an amine group at the 2-position. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 5-(2-Chloro-4-methylphenyl)pyridin-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound can vary, but the general approach involves the coupling of a halogenated pyridine with a boronic acid derivative of the 2-chloro-4-methylphenyl group.
Chemical Reactions Analysis
5-(2-Chloro-4-methylphenyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding nitroso or nitro derivatives, while reduction reactions can convert the compound to its corresponding amine derivatives.
Coupling Reactions: As mentioned earlier, the compound can be synthesized through Suzuki–Miyaura coupling reactions, which involve the formation of carbon–carbon bonds.
Scientific Research Applications
5-(2-Chloro-4-methylphenyl)pyridin-2-amine is used extensively in scientific research, particularly in the fields of chemistry and pharmacology. Its applications include:
Pharmaceutical Research: The compound is used as a reference standard in pharmaceutical testing and as a building block for the synthesis of pharmacologically active molecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds, which are of interest due to their diverse biological activities.
Material Science: The compound is also used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-methylphenyl)pyridin-2-amine is not well-documented in the literature. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the pyridine ring and the amine group suggests that the compound may act as a ligand, binding to metal ions or other biomolecules and influencing their function .
Comparison with Similar Compounds
5-(2-Chloro-4-methylphenyl)pyridin-2-amine can be compared to other pyridine derivatives, such as:
2-Aminopyridine: A simpler compound with a similar amine group but lacking the 2-chloro-4-methylphenyl substitution.
4-Chloropyridine: A compound with a chlorine atom at the 4-position of the pyridine ring, but without the amine group.
2-Chloro-4-methylpyridine: A compound with similar substitution patterns but lacking the amine group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-(2-chloro-4-methylphenyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-8-2-4-10(11(13)6-8)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCJCUAGLRIXBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CN=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718561 |
Source
|
Record name | 5-(2-Chloro-4-methylphenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258634-27-3 |
Source
|
Record name | 5-(2-Chloro-4-methylphenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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